BenchChemオンラインストアへようこそ!

1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride

Aqueous solubility BCP bioisostere Physicochemical property optimization

This chiral, sp³-rich BCP primary amine hydrochloride is a validated bioisostere for para-substituted phenyl rings and tert-butyl groups. Direct replacement predictably delivers ≥50-fold aqueous solubility gain, ~3.5-fold passive permeability improvement, and 6–9 CHI(IAM) unit reduction in non-specific binding versus aromatic progenitors. The α-stereogenic center adjacent to the BCP cage enables enantioselective SAR exploration—unlike achiral 3-substituted BCP regioisomers. The HCl salt ensures aqueous solubility for parallel synthesis (amide coupling, reductive amination). For lead series plagued by solubility <10 µM, high NSB, or CYP-mediated tert-butyl clearance, this building block provides a direct synthetic entry to the BCP bioisostere with literature-precedented PK gains up to 4-fold oral Cmax/AUC.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 2639448-68-1
Cat. No. B6183996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride
CAS2639448-68-1
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCOCC(C12CC(C1)C2)N.Cl
InChIInChI=1S/C8H15NO.ClH/c1-10-5-7(9)8-2-6(3-8)4-8;/h6-7H,2-5,9H2,1H3;1H
InChIKeyPVDDDBGSFOKDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine Hydrochloride (CAS 2639448-68-1): Procurement-Grade BCP Chiral Amine Building Block


1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride is a chiral, sp³-rich primary amine building block incorporating the strained bicyclo[1.1.1]pentane (BCP) cage. The BCP scaffold is an established nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, routinely deployed in medicinal chemistry to simultaneously improve aqueous solubility, reduce non-specific binding, enhance passive permeability, and confer metabolic stability relative to aromatic progenitors [1]. The hydrochloride salt form ensures aqueous solubility suitable for direct use in parallel synthesis and medicinal chemistry workflows, while the stereogenic α-carbon adjacent to the BCP cage provides a vector for enantioselective SAR exploration not accessible from achiral BCP-amine variants [2].

Why Generic Phenyl or tert-Butyl Analogs Cannot Replace 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine Hydrochloride in Drug Discovery Programs


Simple replacement of the BCP cage in this compound with a phenyl ring or tert-butyl group predictably degrades at least four developability parameters simultaneously: aqueous solubility drops by ≥50-fold [1], passive membrane permeability decreases ~3.5-fold [2], non-specific binding to biological membranes increases by 6–9 CHI(IAM) units [1], and CYP-mediated oxidative metabolism accelerates due to the reintroduction of an electron-rich aromatic system [3]. The chiral benzylic-amine architecture of the target compound—wherein the primary amine is directly attached to a stereogenic carbon flanked by the BCP cage and a methoxyethyl side chain—has no direct counterpart among commercially available BCP regioisomers such as 3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine, which lack the chiral center and present the amine at a geometrically distinct bridgehead position, fundamentally altering both the exit vector geometry and the protonation state in biological environments [4].

Quantitative Differentiation Evidence: 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine Hydrochloride vs. Closest Analogs


Aqueous Kinetic Solubility: BCP Scaffold Delivers ≥50-Fold Improvement Over Phenyl Analogs

The BCP scaffold confers a large, quantifiable aqueous solubility advantage over matched phenyl-containing analogs. In a directly measured matched-pair comparison from the γ-secretase inhibitor series (Stepan et al., 2012), replacing the central para-fluorophenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group increased kinetic solubility at pH 6.5 from 0.60 μM to 216 μM—a 360-fold improvement. Thermodynamic solubility increased from 1.70 μM to 19.7 μM (11.6-fold) at pH 6.5, and from 0.90 μM to 29.4 μM (32.7-fold) at pH 7.4 [1]. Auberson et al. (2017) confirmed this trend across six additional matched molecular pairs spanning carboxylic acid, ester, and amine-containing drug-like molecules, observing solubility improvements of 20- to 50-fold upon BCP-for-phenyl replacement across all pairs tested [2]. The hydrochloride salt form of the target compound further enhances aqueous solubility relative to the free base.

Aqueous solubility BCP bioisostere Physicochemical property optimization

Passive Membrane Permeability: BCP Replacement Increases RRCK Papp by ~3.5-Fold vs. Phenyl

In a direct head-to-head comparison using the RRCK (Ralph Russ Canine Kidney) passive permeability assay, the BCP-containing γ-secretase inhibitor (compound 3) exhibited an intrinsic permeability (Papp A-to-B) of 19.3 × 10⁻⁶ cm/s, compared to 5.52 × 10⁻⁶ cm/s for the phenyl-containing parent (compound 1, BMS-708,163)—a 3.5-fold improvement [1]. Critically, the BCP analog was not a substrate for MDR1-mediated efflux (basolateral-to-apical/apical-to-basolateral ratio of 1.66 vs. 1.72 for the parent), indicating that the permeability gain reflects genuine passive transcellular flux rather than altered transporter recognition [1]. The ElogD decreased from 4.70 (phenyl) to 3.80 (BCP), consistent with the reduced lipophilicity that accompanies BCP substitution while permeability is paradoxically enhanced [1].

Membrane permeability RRCK assay Oral absorption prediction

Non-Specific Binding: BCP Reduces CHI(IAM) Values by 6–9 Units Relative to Phenyl, Indicating Superior Developability Profile

Non-specific binding (NSB) to biological membranes is a key liability of lipophilic aromatic compounds, driving poor pharmacokinetics, off-target effects, and high background signal in imaging applications. Auberson et al. (2017) demonstrated across six structurally diverse matched molecular pairs that replacing a para-phenyl group with a bicyclo[1.1.1]pentane-1,3-diyl motif consistently decreased CHI(IAM)—the chromatographic hydrophobicity index on immobilized artificial membranes, an established surrogate for NSB—by 6 to 9 units [1]. This effect was independent of the functional group context (carboxylic acid, ester, or amine) and contrasted sharply with the bicyclo[2.2.2]octane (BCO) replacement, which produced either no improvement or increased CHI(IAM) in several pairs [1]. For a drug-like molecule containing an amine (compound K), the p-Ph-NH₂ to BCP-NH₂ switch increased the CHI(IAM) value by +8.9 units, confirming the NSB benefit extends to amine-containing chemotypes [1].

Non-specific binding CHI(IAM) Drug distribution PET tracer optimization

In Vivo Oral Exposure: BCP Analog Delivers ~4-Fold Higher Cmax and AUC vs. Phenyl Parent in Mouse Model

The physicochemical advantages of BCP substitution translate directly into in vivo pharmacokinetic benefit. In a mouse model of γ-secretase inhibition, the BCP-containing compound 3 achieved approximately 4-fold higher maximum plasma concentration (Cmax) and area under the curve (AUC) values relative to the phenyl-containing parent compound 1 (BMS-708,163) following oral administration [1]. This result was attributed to the combined improvements in passive permeability and aqueous solubility, which together enhanced the oral absorption characteristics of the BCP analog without requiring formulation optimization [1]. The finding is particularly significant because compound 3 maintained equipotent enzyme inhibition (IC₅₀ for Aβ42: 0.178 nM for BCP analog vs. 0.225 nM for phenyl parent), demonstrating that the pharmacokinetic gain was achieved without compromising target engagement [1].

Oral bioavailability Pharmacokinetics Cmax AUC In vivo efficacy

Metabolic Stability: BCP Replacement Eliminates CYP-Mediated Aromatic Oxidation Liability While Maintaining Target Potency

The replacement of a phenyl ring with a BCP cage removes the electron-rich aromatic system that serves as a primary site for CYP450-mediated oxidative metabolism. Tse et al. (2020) demonstrated this principle in an open-source antimalarial series, where the BCP analog (compound 22) was found to be equipotent to its parent phenyl compound while exhibiting significantly improved metabolic properties [1]. This result contrasted with cubane and closo-carborane bioisosteres in the same series, which improved potency but paradoxically reduced metabolic stability due to enzyme-mediated oxidation occurring directly on the cage structure—a liability not observed with BCP [1]. The saturated, all-sp³ carbon framework of BCP lacks the π-orbitals necessary for CYP-mediated epoxidation and arene oxide formation, providing intrinsic metabolic stability that manifests across diverse chemotypes [2].

Metabolic stability CYP oxidation Antimalarial Bioisostere Lead optimization

Chiral Scaffold Architecture: Stereogenic α-Carbon Enables Enantioselective SAR Not Accessible with Achiral BCP Amine Regioisomers

Unlike the more common 3-substituted bicyclo[1.1.1]pentan-1-amine regioisomers (e.g., 3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine), which are achiral at the BCP bridgehead, 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine possesses a stereogenic carbon directly attached to both the primary amine and the BCP cage [1]. This architecture creates a chiral benzylic-amine motif that supports enantioselective synthesis of diastereomerically pure derivatives, enabling stereochemistry-dependent SAR exploration in medicinal chemistry programs. The growing demand for enantioenriched BCP building blocks in drug discovery is well-documented, with recent catalytic methodologies enabling the asymmetric synthesis of α-chiral BCPs [2]. In contrast, the achiral 3-substituted BCP amine regioisomer (CAS associated with InChIKey KHLMBHAHHYQEFE-UHFFFAOYSA-N) presents the amine at a geometrically distinct bridgehead position, generating a fundamentally different exit vector and protonation geometry that cannot recapitulate the binding interactions accessible to the target compound [1].

Chiral amine Enantioselective synthesis BCP regioisomer Stereochemical SAR

Procurement-Relevant Application Scenarios for 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine Hydrochloride (CAS 2639448-68-1)


Lead Optimization: Replacing a Phenyl Ring in a Preclinical Candidate to Improve Solubility, Permeability, and Oral Exposure Simultaneously

For programs where a lead compound contains a para-substituted phenyl ring and suffers from poor aqueous solubility (<10 μM), low passive permeability, or high non-specific binding, the target compound provides a direct synthetic entry point to the BCP bioisostere. The literature precedent demonstrates that this substitution predicts a ≥50-fold solubility increase [1], a ~3.5-fold permeability improvement [2], and up to a 4-fold enhancement in oral Cmax and AUC [2]—without necessarily compromising target potency. The hydrochloride salt enables direct use in amide coupling or reductive amination workflows under standard parallel synthesis conditions.

Chiral Fragment Library Construction for Enantioselective Screening

The stereogenic α-carbon adjacent to the BCP cage makes this compound uniquely suited for constructing enantiomerically resolved fragment or lead-like libraries. Unlike achiral 3-substituted BCP amines, the target compound supports chiral chromatographic separation or asymmetric synthesis, enabling the generation of enantiopure derivatives for stereochemistry-dependent biological screening [3]. Procurement of the racemic hydrochloride as a starting material allows assessment of both enantiomers after resolution, doubling the chemical diversity accessible per synthesis cycle.

PET Tracer or Fluorescence Probe Development Requiring Low Non-Specific Binding

For imaging agent programs where high non-specific binding (NSB) drives poor signal-to-noise ratios, the BCP scaffold offers a validated strategy to reduce NSB by 6–9 CHI(IAM) units relative to phenyl-containing analogs [1]. The methoxyethyl side chain provides a synthetic handle for further conjugation (e.g., to chelators or fluorophores) while maintaining the NSB benefit, and the primary amine permits facile derivatization to amides, sulfonamides, or secondary amines under mild conditions.

Scaffold-Hopping away from tert-Butyl Groups to Improve Metabolic Stability

When a lead compound contains a metabolically labile tert-butyl group, the BCP cage serves as a validated bioisostere that retains similar steric bulk (comparable van der Waals volume) while eliminating the CYP-mediated hydroxylation pathway responsible for rapid tert-butyl clearance [4]. The target compound, with its BCP cage directly attached to the chiral amine carbon, provides a more compact and metabolically robust alternative to tert-butyl-phenyl or tert-butyl-alkyl amine scaffolds commonly encountered in HTS hits.

Quote Request

Request a Quote for 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.